1,4-Piperazinedicarboxaldehyde
Overview
Description
1,4-Piperazinedicarboxaldehyde, also known as 1,4-Diformylpiperazine, is a chemical compound with the empirical formula C6H10N2O2 . It has a molecular weight of 142.16 . It is used in chemical synthesis studies .
Synthesis Analysis
1,4-Piperazinedicarboxaldehyde has been used in the synthesis of a novel triazine-based covalent organic framework (COF) named SCAU-1 . The COF was fabricated via a hydrothermal method, using 1,4-piperazinedicarboxaldehyde and melamine as the building monomers .Molecular Structure Analysis
The molecular structure of 1,4-Piperazinedicarboxaldehyde is represented by the SMILES string O=CN1CCN(CC1)C=O . The InChI key for the compound is CBLGQEBXWDKYDI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,4-Piperazinedicarboxaldehyde is a solid substance . It has a melting point of 126-129°C (lit.) . The compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 .Scientific Research Applications
Biopharmaceutical Applications
1,4-Piperazinedicarboxaldehyde has been studied in the context of biopharmaceutical applications. Research focusing on substituted piperazine, including 1,4-piperazinedicarboxaldehyde derivatives, has shown their importance as antimicrobial and antioxidant agents. This highlights the potential of these compounds in developing new treatments and therapies (Saroha, Chhavi, & Sharma, 2020).
Antioxidant Potential
The antioxidant capacity of piperazine derivatives, including those related to 1,4-piperazinedicarboxaldehyde, has been a subject of study. For instance, derivatives synthesized through Mannich reaction exhibited significant antioxidant activity, indicating their potential in combating oxidative stress-related diseases (Prabawati, 2016).
Therapeutic Applications
Piperazine derivatives, which include 1,4-piperazinedicarboxaldehyde, have been researched for their central pharmacological activity. They are known to activate the monoamine pathway, making them potential therapeutic agents for antipsychotic, antidepressant, and anxiolytic applications (Brito, Moreira, Menegatti, & Costa, 2018).
Material Science Applications
In the field of material science, 1,4-piperazinedicarboxaldehyde has been used in the synthesis of new compounds with interesting thermal, structural, and electrochemical properties. These synthesized compounds, when blended with materials like titanium dioxide, show unique properties useful in various applications, from electronics to energy storage (Różycka et al., 2018).
Catalysis
The compound has been explored as an efficient ionic catalyst in the synthesis of certain derivatives. Its role as a catalyst highlights its potential in green chemistry, facilitating high-yield, environmentally-friendly chemical reactions (Shirini, Koodehi, & Goli-Jolodar, 2017).
Antibacterial Activity
1,4-Piperazinedicarboxaldehyde derivatives have been shown to possess antibacterial properties. Studies indicate that certain synthesized compounds using piperazine derivatives demonstrate inhibitory effects against bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2012).
Safety And Hazards
Future Directions
1,4-Piperazinedicarboxaldehyde has been used in the synthesis of a novel triazine-based covalent organic framework (COF) named SCAU-1 . This COF has shown high extraction efficiency towards selected antibiotics, suggesting that 1,4-Piperazinedicarboxaldehyde and the COFs derived from it could have promising applications in the enrichment of organic pollutants .
properties
IUPAC Name |
piperazine-1,4-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-5-7-1-2-8(6-10)4-3-7/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLGQEBXWDKYDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063329 | |
Record name | 1,4-Piperazinedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Piperazinedicarboxaldehyde | |
CAS RN |
4164-39-0 | |
Record name | 1,4-Piperazinedicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4164-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Piperazinedicarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Piperazinedicarboxaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Piperazinedicarboxaldehyde | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Piperazinedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperazine-1,4-dicarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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